Elastatinal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Elastase Inhibition

Elastatinal is a selective and irreversible inhibitor of elastase . It inhibits succinyltrialanine p-nitroanilide hydrolytic enzyme (IC50 = 17 μM, porcine liver) and has been shown to inhibit neutrophil and microglial elastase .

Antiviral Effects

Elastatinal has been found to exhibit antiviral effects . Although the exact mechanism of its antiviral activity is not fully understood, it is believed to interfere with the proteolytic activity of certain viruses.

Thermitase Inhibition

Elastatinal can also be used as an inhibitor for thermitase, a thermostable serine protease from Thermoactinomyces vulgaris . This makes it a valuable tool in the study of this enzyme and its role in various biological processes.

Inhibition of Macroglobulin-Protease Complexes

Elastatinal has been shown to inhibit the proteolytic activity of macroglobulin-protease complexes . This suggests potential applications in the study of these complexes and their role in protein degradation.

Investigation of Active Sites and Catalytic Mechanisms

Researchers have employed elastatinal as a molecular probe to investigate the active sites and catalytic mechanisms of elastase enzymes . This has provided insights into the structural requirements for effective enzyme inhibition and facilitated the design of novel protease inhibitors with improved potency and selectivity.

Design of Novel Protease Inhibitors

The structural insights gained from the use of elastatinal as a molecular probe have facilitated the design of novel protease inhibitors with improved potency and selectivity . These novel inhibitors could have potential applications in the treatment of diseases associated with aberrant protease activity.

Safety And Hazards

Propiedades

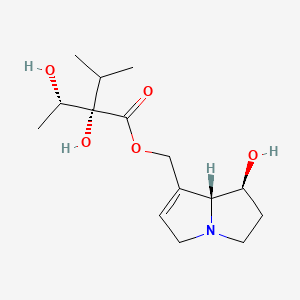

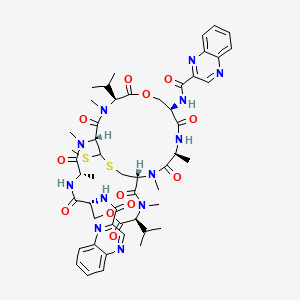

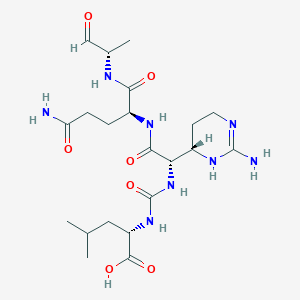

| { "Design of the Synthesis Pathway": "The synthesis of Elastatinal can be achieved using a convergent approach, where the two key fragments are synthesized separately and then combined in a final step.", "Starting Materials": [ "L-phenylalanine", "L-valine", "L-proline", "Boc anhydride", "N,N-dimethylformamide (DMF)", "N-hydroxysuccinimide (NHS)", "Dicyclohexylcarbodiimide (DCC)", "Triethylamine (TEA)", "Tetrabutylammonium fluoride (TBAF)", "Methanol", "Diethyl ether", "Acetonitrile", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Protection of the carboxylic acid of L-phenylalanine with Boc anhydride and TEA in DMF", "Coupling of Boc-L-phenylalanine with NHS and DCC in DMF to obtain Boc-L-phenylalanyl-NHS ester", "Deprotection of the Boc group with TBAF in methanol to obtain L-phenylalanyl-NHS ester", "Coupling of L-phenylalanyl-NHS ester with L-valine in DMF using HCl as a catalyst to obtain dipeptide intermediate", "Coupling of dipeptide intermediate with L-proline in DMF using HCl as a catalyst to obtain tripeptide intermediate", "Deprotection of the N-terminal Boc group with HCl in DMF to obtain Elastatinal" ] } | |

Número CAS |

51798-45-9 |

Nombre del producto |

Elastatinal |

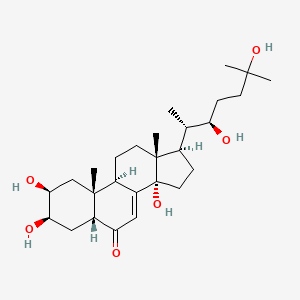

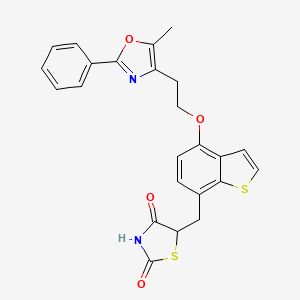

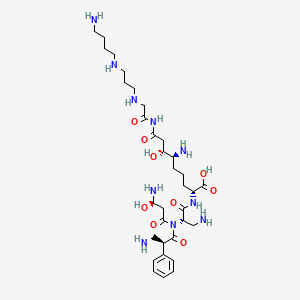

Fórmula molecular |

C21H36N8O7 |

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |

Clave InChI |

IJWCGVPEDDQUDE-YGJAXBLXSA-N |

SMILES isomérico |

C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |

SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.